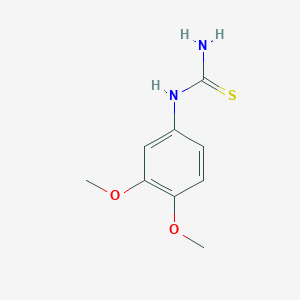

N-(3,4-dimethoxyphenyl)thiourea

Description

Contextualization within Thiourea (B124793) Chemistry and Derivatives

Thiourea and its derivatives are a cornerstone in various fields, from organic synthesis to medicinal chemistry and agriculture. semanticscholar.orgresearchgate.net The thiourea functional group is a versatile building block for the synthesis of a wide array of heterocyclic compounds, including pyrimidines and aminothiazoles. wikipedia.org The reactivity of the thiourea moiety, which exists in tautomeric equilibrium between the thione and thiol forms, allows for diverse chemical transformations. mdpi.com

In medicinal chemistry, the thiourea scaffold is considered a "privileged structure" because its N-H groups can act as effective hydrogen bond donors, enabling stable interactions with biological targets like enzymes and receptors. nih.gov This ability to form hydrogen bond networks is a key factor in the recognition of bioactive sites and the stabilization of ligand-receptor interactions. nih.gov Consequently, thiourea derivatives have been investigated for a vast spectrum of pharmacological activities. mdpi.combohrium.com Research has demonstrated their potential as antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory agents. mdpi.comontosight.aiontosight.ai For instance, certain thiourea derivatives have shown promise as inhibitors of enzymes crucial for the survival of pathogens or the progression of diseases. ontosight.ai

The broad applicability of thiourea derivatives is highlighted by their use in various therapeutic areas. Some derivatives have been explored for treating infections like tuberculosis, while others are investigated as potential anticancer drugs. semanticscholar.orgnih.gov Their utility also extends to agriculture, where they have been employed as antifungal agents and insect growth regulators. semanticscholar.orgresearchgate.net

Table 1: Reported Biological Activities of Various Thiourea Derivatives

| Derivative Class | Biological Activity | Reference |

|---|---|---|

| N,N-Dialkyl-N-aroyl thioureas | Ligands for metal separation | mdpi.com |

| 1,3-Dialkyl or diaryl thioureas | Antifungal against plant pathogens | mdpi.comnih.gov |

| 1-Benzoyl-3-(pyrimidinyl)thioureas | Herbicidal | mdpi.com |

| Acyl thioureas | Pesticidal, Fungicidal, Antiviral | mdpi.com |

| Phenethyl thioureas | Non-nucleoside inhibitors of HIV-1 reverse transcriptase | mdpi.com |

| 1-Aroyl-3-arylthioureas | Antibacterial | mdpi.com |

Significance of the 3,4-Dimethoxyphenyl Moiety in Advanced Chemical and Biological Systems

The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a common structural motif found in a multitude of naturally occurring and synthetic bioactive compounds. mdpi.com This moiety consists of a benzene (B151609) ring substituted with two methoxy (B1213986) (-OCH₃) groups at positions 3 and 4. The presence of these electron-donating methoxy groups significantly influences the electronic properties of the aromatic ring, which in turn can modulate the compound's physicochemical properties such as solubility, lipophilicity, and its ability to interact with biological targets. vulcanchem.com

The 3,4-dimethoxyphenyl fragment is a key component in many compounds exhibiting potent biological activities. For example, it is a structural feature of compounds designed as antiproliferative agents that target tubulin, a critical protein in cell division. nih.gov The substitution pattern is believed to play a role in how these molecules bind to their targets. Specifically, the methoxy groups can participate in hydrogen bonding or other non-covalent interactions within the binding pockets of proteins. nih.gov

Furthermore, the 3,4-dimethoxyphenyl moiety is often associated with antioxidant properties. The methoxy groups can help stabilize radical species, thereby contributing to the radical-scavenging activity of the molecule. mdpi.com The electronic effects of this group can enhance the molecule's capacity to act as an electron or hydrogen donor, which is fundamental to its antioxidant function. mdpi.com The significance of this moiety is evident in the broad range of biological systems where compounds containing it have demonstrated notable effects.

Table 2: Examples of Bioactive Compounds Containing the 3,4-Dimethoxyphenyl Moiety

| Compound Type | Biological Activity/Application | Reference |

|---|---|---|

| Dihydroisocoumarins | Natural products with various bioactivities | mdpi.com |

| Hydroxyphenylacetic acid derivatives | Antioxidant | mdpi.com |

| Thiourea derivatives | Potential enzyme inhibitors, antimicrobial agents | ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-12-7-4-3-6(11-9(10)14)5-8(7)13-2/h3-5H,1-2H3,(H3,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKQIIHXIOEFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=S)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408383 | |

| Record name | N-(3,4-dimethoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65069-52-5 | |

| Record name | NSC99408 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3,4-dimethoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dimethoxyphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 3,4 Dimethoxyphenyl Thiourea and Its Analogues

Direct Synthesis Routes via Isothiocyanate Chemistry

The most prevalent and straightforward method for the synthesis of N-(3,4-dimethoxyphenyl)thiourea involves the reaction of 3,4-dimethoxyaniline (B48930) with a suitable isothiocyanate. This nucleophilic addition reaction is typically high-yielding and can be performed under mild conditions.

A common approach is the reaction of 3,4-dimethoxyaniline with an acyl isothiocyanate, such as benzoyl isothiocyanate. This reaction is often carried out in an inert solvent like acetone (B3395972) or acetonitrile (B52724) at room temperature or with gentle heating. The isothiocyanate itself can be generated in situ from the corresponding acyl chloride and a thiocyanate (B1210189) salt (e.g., potassium or ammonium (B1175870) thiocyanate).

An alternative and widely used method involves the direct reaction of 3,4-dimethoxyaniline with commercially available or synthetically prepared 3,4-dimethoxyphenyl isothiocyanate. The isothiocyanate can be synthesized from 3,4-dimethoxyaniline by reacting it with thiophosgene (B130339) or, more recently, with less toxic thiocarbonyl transfer reagents. nih.gov A "one-pot," two-step procedure for generating isothiocyanates from primary amines using carbon disulfide and a desulfurization agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) has also been reported, which can be adapted for the synthesis of the target thiourea (B124793). youtube.com

The general reaction is depicted below:

Route A: 3,4-Dimethoxyaniline + Benzoyl isothiocyanate → N-Benzoyl-N'-(3,4-dimethoxyphenyl)thiourea

Route B: 3,4-Dimethoxyaniline + 3,4-Dimethoxyphenyl isothiocyanate → N,N'-bis(3,4-dimethoxyphenyl)thiourea

Route C: 3,4-Dimethoxyaniline + Ammonium thiocyanate + Acid → this compound

The choice of solvent and reaction conditions can influence the reaction rate and the purity of the final product. The table below summarizes typical reaction conditions for the synthesis of N-aryl thioureas.

| Reactants | Reagents | Solvent | Temperature | Reaction Time | Yield |

| 3,4-Dimethoxyaniline, Ammonium Thiocyanate | Hydrochloric Acid | Water/Ethanol (B145695) | Reflux | 4-6 hours | Good |

| 3,4-Dimethoxyaniline, Benzoyl Chloride, KSCN | Acetone | Reflux | 2-3 hours | High | |

| 3,4-Dimethoxyaniline, CS2, DCC | Dichloromethane | Room Temp | 12-24 hours | Moderate |

This table presents generalized conditions based on common thiourea syntheses.

Precursor Role in the Synthesis of Complex Thiourea Derivatives

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. The thiourea moiety provides a reactive scaffold for cyclization reactions, leading to the formation of various ring systems with diverse biological activities.

One of the most important applications is in the Hantzsch thiazole (B1198619) synthesis . In this reaction, a thiourea (or thioamide) is condensed with an α-haloketone to yield a thiazole derivative. youtube.com For instance, this compound can be reacted with a suitable α-haloketone to produce 2-amino-thiazole derivatives bearing the 3,4-dimethoxyphenyl substituent. These thiazole-containing compounds are of significant interest in drug discovery. nih.govyoutube.com

Furthermore, acyl thiourea derivatives, which can be readily prepared from this compound, are precursors to 1,2,4-triazole (B32235) systems. mdpi.com Cyclization of an acyl thiourea with hydrazine (B178648) or its derivatives provides a straightforward route to 1,2,4-triazoles, which are another class of heterocycles with a broad spectrum of pharmacological properties. mdpi.com

The general schemes for these transformations are:

Thiazole Synthesis: this compound + α-Haloketone → 2-(3,4-Dimethoxyphenylamino)thiazole derivative

1,2,4-Triazole Synthesis: N-Acyl-N'-(3,4-dimethoxyphenyl)thiourea + Hydrazine → 1,2,4-Triazole derivative

The reactivity of the thiourea group also allows for its participation in multicomponent reactions , such as the Biginelli reaction, to generate dihydropyrimidinones and their thio-analogues. organic-chemistry.org These reactions offer an efficient way to build molecular complexity in a single step.

Reaction Mechanism Elucidation in this compound Synthesis

The formation of this compound from 3,4-dimethoxyaniline and an isothiocyanate follows a well-established nucleophilic addition mechanism. The key steps are:

Nucleophilic Attack: The nitrogen atom of the amino group in 3,4-dimethoxyaniline, being nucleophilic, attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). The electron-donating nature of the two methoxy (B1213986) groups on the phenyl ring enhances the nucleophilicity of the amino group, facilitating this attack.

Intermediate Formation: This attack results in the formation of a zwitterionic intermediate.

Proton Transfer: A subsequent intramolecular or intermolecular proton transfer from the nitrogen atom of the aniline (B41778) moiety to the nitrogen atom of the original isothiocyanate group leads to the final, stable thiourea product.

Advanced Structural Characterization and Spectroscopic Analysis of N 3,4 Dimethoxyphenyl Thiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides profound insight into the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the precise determination of the chemical environment of each proton and carbon atom, thereby enabling the elucidation of the compound's connectivity and structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of N-(3,4-dimethoxyphenyl)thiourea is anticipated to exhibit distinct signals corresponding to the various types of protons present in the molecule. The aromatic protons on the dimethoxyphenyl ring are expected to appear in the downfield region, typically between 6.8 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern on the benzene (B151609) ring will give rise to a specific splitting pattern. For a 1,2,4-trisubstituted ring system, a complex multiplet or a set of doublet of doublets is expected.

The two methoxy (B1213986) groups (-OCH₃) will each produce a sharp singlet in the upfield region, generally between 3.8 and 4.0 ppm. The protons of the amine (-NH) and thioamide (-NH-C=S) groups are expected to appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. These protons are also exchangeable with deuterium, a characteristic that can be confirmed by a D₂O exchange experiment, where the signals would disappear from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.5 | Multiplet |

| -OCH₃ | 3.8 - 4.0 | Singlet |

| -NH (Thiourea) | Variable | Broad Singlet |

| -NH₂ (Thiourea) | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom in the molecule. The most downfield signal in the spectrum of this compound is predicted to be that of the thiocarbonyl carbon (C=S) of the thiourea (B124793) moiety, typically appearing in the range of 180-190 ppm.

The carbon atoms of the aromatic ring will resonate in the region of 110-150 ppm. The carbons directly attached to the oxygen atoms of the methoxy groups (C3 and C4) are expected to be the most deshielded among the aromatic carbons. The carbon atoms of the two methoxy groups will appear as sharp signals in the upfield region, generally between 55 and 60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=S (Thiourea) | 180 - 190 |

| Aromatic C-O | 140 - 150 |

| Aromatic C-N | 130 - 140 |

| Aromatic C-H | 110 - 125 |

| -OCH₃ | 55 - 60 |

Application of Two-Dimensional NMR Techniques for Structural Elucidation

While 1D NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment, COSY would be utilized to establish the connectivity between adjacent protons. For this compound, COSY would reveal the coupling between the aromatic protons on the phenyl ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment is used to identify which protons are directly attached to which carbon atoms. The HSQC spectrum would show correlations between the signals of the aromatic protons and their corresponding carbon atoms, as well as the correlation between the methoxy protons and the methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the thiocarbonyl carbon and the aromatic carbons attached to the methoxy and amino groups. For instance, correlations would be expected between the aromatic protons and the carbons of the methoxy groups, and between the NH proton and the aromatic carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary and secondary amines in the thiourea moiety are expected to appear as one or two bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methoxy groups would be observed around 2850-3100 cm⁻¹.

A key absorption band is the C=S stretching vibration of the thiourea group, which is typically found in the region of 700-850 cm⁻¹. The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ range. The aromatic C=C stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region. The strong absorption bands corresponding to the C-O stretching of the methoxy groups are anticipated around 1020-1250 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching | 3100 - 3400 | Medium-Strong |

| Aromatic C-H Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H Stretching | 2850 - 3000 | Medium |

| C=C Aromatic Stretching | 1400 - 1600 | Medium-Strong |

| C-N Stretching | 1250 - 1350 | Medium-Strong |

| C-O Stretching | 1020 - 1250 | Strong |

| C=S Stretching | 700 - 850 | Medium |

Raman Spectroscopy Applications for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Generally, symmetric vibrations and bonds with high polarizability, such as C=S and C=C bonds, tend to produce strong signals in Raman spectra.

In the Raman spectrum of this compound, the symmetric stretching of the aromatic ring would be a prominent feature, typically appearing as a strong band around 1600 cm⁻¹. The C=S stretching vibration is also expected to be Raman active and would be observed in the 700-850 cm⁻¹ region. The symmetric C-O-C stretching of the methoxy groups may also be visible. Raman spectroscopy is particularly useful for studying molecules in aqueous solutions, as water is a weak Raman scatterer.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | 3000 - 3100 | Medium |

| Aromatic Ring Stretching | ~1600 | Strong |

| C-N Stretching | 1250 - 1350 | Medium |

| C=S Stretching | 700 - 850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The structure of this compound, featuring a dimethoxyphenyl ring, a thioamide group (-NH-C(=S)-NH-), and lone pairs on nitrogen, oxygen, and sulfur atoms, gives rise to characteristic electronic transitions.

The primary transitions observed in the UV-Vis spectrum of this compound and related aromatic thioureas are:

π → π (pi to pi star) transitions:* These high-energy transitions occur within the aromatic ring and the C=S double bond, which are rich in π-electrons. ijpcbs.com Conjugation between the phenyl ring and the thiourea moiety can lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption to longer wavelengths. usp.br

n → π (n to pi star) transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the sulfur, nitrogen, or oxygen atoms, to an anti-bonding π* orbital of the C=S group or the aromatic ring. usp.br These transitions are typically of lower energy and intensity compared to π → π* transitions.

Studies on similar thiourea derivatives show a characteristic absorption range between 225 nm and 270 nm. mdpi.com For instance, a study on thiourea picrate revealed a strong absorption peak around 253 nm, attributed to π-π* conjugation. ijpcbs.com The solvent environment can influence the position of these absorption bands; polar solvents, for example, can affect n → π* transitions, often leading to a shift to shorter wavelengths (a hypsochromic or blue shift). youtube.com

Table 1: Expected UV-Vis Absorption Data for Aromatic Thioureas

| Transition Type | Chromophore | Expected Wavelength (λmax) |

| π → π | Phenyl ring, C=S | Shorter wavelength, high intensity |

| n → π | C=S, -NH, -O- | Longer wavelength, low intensity |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (Chemical Formula: C₉H₁₂N₂O₂S), the exact molecular weight can be calculated, and its fragmentation pattern upon ionization can be predicted.

The molecular ion peak [M]⁺ in the mass spectrum would confirm the molecular weight of the compound. Subsequent fragmentation is influenced by the stability of the resulting ions and neutral losses. Common fragmentation pathways for thiourea derivatives involve cleavages around the thiourea core and within the substituted phenyl ring. semanticscholar.orgresearchgate.net

Potential fragmentation patterns for this compound include:

Cleavage of the C-N bond: Fission of the bond between the phenyl ring and the thiourea nitrogen can lead to the formation of a [C₈H₉O₂]⁺ ion corresponding to the dimethoxyphenyl moiety and a thiourea radical, or vice versa.

Fragmentation of the thiourea moiety: This can involve the loss of SH or CS radicals.

Cleavage within the dimethoxy-phenyl group: Loss of methyl radicals (•CH₃) or formaldehyde (CH₂O) from the methoxy groups is a common fragmentation pathway for methoxy-substituted aromatic compounds.

In a study of N-(3,4-dichlorophenyl)thiourea, the mass spectrum showed a molecular ion peak at m/z 220 (M⁺) and significant fragments corresponding to the loss of chlorine and cleavage of the thiourea group. nih.gov This indicates that similar cleavage patterns can be expected for the dimethoxy analogue.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass/charge) | Ion/Fragment Structure | Description |

| 212 | [C₉H₁₂N₂O₂S]⁺ | Molecular Ion [M]⁺ |

| 153 | [C₈H₉O₂]⁺ | 3,4-dimethoxyphenyl cation |

| 138 | [C₇H₆O₂]⁺ | Loss of a methyl group from the dimethoxyphenyl cation |

| 59 | [CH₃N₂S]⁺ | Fragment from the thiourea moiety |

X-ray Crystallography of this compound and Related Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. carleton.edumdpi.com While the specific crystal structure for this compound is not detailed in the provided search results, extensive studies on closely related derivatives offer significant insight into its likely structural characteristics.

Single-crystal X-ray diffraction is a powerful technique that determines the precise atomic and molecular structure of a crystal. carleton.edu The analysis of related compounds, such as N-(4-methoxyphenyl)thiourea and 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea, reveals common crystallographic features among substituted phenylthioureas. These compounds typically crystallize in centrosymmetric space groups like Pī (triclinic) or P2₁/c (monoclinic). nih.govresearchgate.net

Table 3: Crystallographic Data for Related Thiourea Derivatives

| Parameter | N-(4-Methoxyphenyl)thiourea researchgate.net | 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea nih.gov |

| Chemical Formula | C₈H₁₀N₂OS | C₁₆H₁₈N₂O₄S |

| Molecular Weight | 182.24 | 334.38 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | Pī | P2₁/c |

| a (Å) | 6.7328 (2) | 10.5705 (5) |

| b (Å) | 8.3813 (2) | 12.8195 (7) |

| c (Å) | 9.0571 (2) | 12.4157 (7) |

| α (°) | 63.779 (1) | 90 |

| β (°) | 72.413 (1) | 99.434 (3) |

| γ (°) | 83.428 (1) | 90 |

| Volume (ų) | 436.96 (2) | 1659.68 (15) |

The conformation of N-arylthioureas is characterized by the relative orientation of the phenyl ring and the thiourea plane. In the solid state, these molecules are typically not planar. The dihedral angle between the benzene ring and the mean plane of the thiourea fragment is a key descriptor of this conformation.

For N-(4-methoxyphenyl)thiourea, this dihedral angle is 59.23 (4)°. researchgate.net

In N-(3,4-dichlorophenyl)thiourea, the angle is 66.77 (3)°. nih.gov

In 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea, the dihedral angle is 54.53 (8)°. nih.gov

This consistent twisting is due to steric hindrance and the optimization of intermolecular interactions in the crystal lattice. It is highly probable that this compound adopts a similar non-planar conformation.

The crystal packing of substituted thioureas is primarily governed by a robust network of intermolecular hydrogen bonds. The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom is an excellent hydrogen bond acceptor. Oxygen atoms from substituents can also participate as acceptors.

These interactions typically link molecules into extensive one-, two-, or three-dimensional networks. nih.govnih.govresearchgate.net

N—H···S Hydrogen Bonds: This is the most common and strongest interaction, where the hydrogen of an N-H group on one molecule bonds to the sulfur atom of a neighboring molecule.

N—H···O Hydrogen Bonds: When oxygen-containing substituents are present, as in this compound, N-H···O bonds can also form, adding complexity and stability to the crystal lattice. nih.gov

In the crystal structure of 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea, a combination of N—H···S, N—H···O, and O—H···S hydrogen bonds creates a three-dimensional network. nih.gov Similarly, N-(4-methoxyphenyl)thiourea molecules are linked by N—H···O and N—H···S hydrogen bonds to form a two-dimensional network. researchgate.net These examples strongly suggest that the crystal structure of this compound is also stabilized by a rich network of intermolecular hydrogen bonds, defining its solid-state architecture.

Computational Chemistry and Theoretical Studies on N 3,4 Dimethoxyphenyl Thiourea

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For N-(3,4-dimethoxyphenyl)thiourea, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G, provide a detailed picture of its fundamental properties. researchgate.net

Geometry Optimization and Energetic Profiles

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. DFT calculations are used to find the minimum energy conformation of this compound. researchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles. researchgate.net For instance, studies on similar thiourea (B124793) derivatives have shown that the planarity and orientation of the phenyl ring relative to the thiourea group are critical aspects of their structure. researchgate.net The energetic profile, including the total energy of the optimized structure, provides a measure of the molecule's stability. researchgate.net Comparing the optimized geometry with experimental data, such as that from X-ray crystallography, helps to validate the computational method used. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. libretexts.orgyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound and related compounds, the distribution of HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Related Thiourea Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

Note: Data is for a representative triazine derivative and serves as an illustrative example of typical values obtained from DFT calculations. irjweb.com

Calculation of Mulliken Charge Distribution and Dipole Moment

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule. niscpr.res.inchemrxiv.org This information is vital for understanding the electrostatic potential of the molecule and its intermolecular interactions. niscpr.res.in The distribution of charges can reveal which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). researchgate.net For this compound, the electronegative nitrogen, oxygen, and sulfur atoms are expected to carry negative charges, while hydrogen and some carbon atoms will have positive charges. niscpr.res.in

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra. case.edugithub.io By simulating how the molecule responds to time-dependent electromagnetic fields, TD-DFT can calculate the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. case.edu These calculations are crucial for understanding the optical properties of this compound. nih.gov The results, including the calculated maximum absorption wavelength (λmax) and oscillator strengths, can be compared with experimental UV-Vis spectra to validate the theoretical model. nih.gov Such studies can elucidate the nature of the electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer between different fragments. uni-tuebingen.de

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing researchers to observe its conformational changes and flexibility. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is essential to understand which shapes the molecule is likely to adopt in solution. researchgate.net MD simulations can reveal the different stable conformations and the energy barriers between them, providing a more complete understanding of the molecule's structure-activity relationship. nih.govresearchgate.net

In Silico Molecular Docking Investigations of this compound and Related Ligands with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. rasayanjournal.co.in This method is widely used in drug discovery to screen potential drug candidates by predicting their binding affinity and mode of interaction with a specific biological target, such as a protein or enzyme. researchgate.netrsc.org For this compound, molecular docking studies can identify potential biological targets and elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov By comparing the docking scores and binding modes of this compound with those of known inhibitors or related compounds, researchers can gain insights into its potential biological activity. rasayanjournal.co.injppres.com These in silico investigations can guide the design and synthesis of new, more potent derivatives. nih.gov

Coordination Chemistry and Metal Complexation of N 3,4 Dimethoxyphenyl Thiourea

Ligand Properties and Diverse Binding Modes with Metal Centers

N-(3,4-dimethoxyphenyl)thiourea possesses a rich electronic landscape, making it an excellent candidate for complexation with a variety of metal ions. The thiourea (B124793) moiety, -NH-C(=S)-NH-, is the primary site of coordination. The presence of both "hard" nitrogen and "soft" sulfur donor atoms allows for diverse binding modes. mdpi.com This ambidentate nature enables the ligand to act as a bridge between two metal centers or to chelate to a single metal ion.

The primary modes of coordination observed for thiourea derivatives include:

Monodentate Coordination: The ligand can bind to a metal center exclusively through its sulfur atom. This is a common mode of interaction, particularly with soft metal ions. mdpi.com

Bidentate Chelation: this compound can form a stable chelate ring by coordinating to a metal ion through both the sulfur and one of the nitrogen atoms of the thiourea backbone. mdpi.com

Bridging Coordination: The ligand can bridge two metal centers, with the sulfur atom coordinating to both metals or with the sulfur and a nitrogen atom coordinating to different metal ions. mdpi.com

The presence of the 3,4-dimethoxyphenyl group can also influence the ligand's coordination behavior. The oxygen atoms of the methoxy (B1213986) groups could potentially participate in coordination, leading to higher denticity, although this is less common for simple thiourea derivatives. The electronic effects of the electron-donating methoxy groups can also modulate the electron density on the thiourea core, thereby influencing the strength and nature of the metal-ligand bond.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Description |

| Monodentate (S-bound) | Sulfur | The ligand binds to the metal center solely through the sulfur atom. |

| Bidentate (N,S-chelation) | Nitrogen, Sulfur | The ligand forms a chelate ring by coordinating through a nitrogen and the sulfur atom. |

| Bridging | Sulfur (μ2-S) or Sulfur/Nitrogen | The ligand links two metal centers, either through the sulfur atom alone or through different donor atoms. |

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with thiourea-based ligands is typically achieved through straightforward reaction pathways. A general method involves the reaction of a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates) with a stoichiometric amount of the this compound ligand in a suitable solvent, such as ethanol (B145695) or methanol. researchgate.netmaterialsciencejournal.org The reaction conditions, such as temperature and reaction time, can be adjusted to optimize the yield and purity of the resulting complex. researchgate.net

Spectroscopic techniques are indispensable for the characterization of these newly synthesized complexes. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.

Infrared (IR) Spectroscopy: The IR spectrum of the free this compound ligand exhibits characteristic bands corresponding to the N-H stretching, C=S stretching, and C-N stretching vibrations. Upon complexation, shifts in the positions of these bands provide crucial evidence of coordination. A decrease in the frequency of the C=S stretching vibration is a strong indicator of coordination through the sulfur atom. Conversely, changes in the N-H stretching vibrations can suggest the involvement of the nitrogen atom in bonding. materialsciencejournal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable tools for characterizing the ligand and its diamagnetic metal complexes. In the ¹H NMR spectrum, the signals corresponding to the N-H protons are particularly sensitive to the coordination environment. A downfield shift of these signals upon complexation can indicate the involvement of the nitrogen atoms in hydrogen bonding or direct coordination. nih.gov Similarly, in the ¹³C NMR spectrum, the chemical shift of the C=S carbon is a key diagnostic peak. A significant shift in this signal upon complexation confirms the participation of the thiocarbonyl group in bonding. nih.gov

Table 2: Representative Spectroscopic Data for Thiourea Metal Complexes

| Spectroscopic Technique | Key Vibrational/Resonance Frequencies (Free Ligand) | Expected Changes Upon Complexation | Reference |

| IR Spectroscopy | ν(N-H): ~3400-3100 cm⁻¹ν(C=S): ~850-600 cm⁻¹ | Shift and/or broadening of ν(N-H)Decrease in ν(C=S) | materialsciencejournal.org |

| ¹³C NMR Spectroscopy | δ(C=S): ~180 ppm | Shift in the δ(C=S) resonance | nih.gov |

It is important to note that the exact positions of these spectroscopic features for this compound and its complexes would require experimental verification.

Structural Elucidation of this compound Metal Complexes

Single-crystal X-ray diffraction is the most definitive method for the structural elucidation of metal complexes. While no crystal structures of metal complexes specifically with this compound are readily available in the searched literature, the structures of complexes with related thiourea ligands provide valuable insights into the expected geometries.

For instance, the crystal structure of N-(3,4-dichlorophenyl)thiourea reveals important details about the molecular conformation and intermolecular interactions. nih.gov In its solid state, the benzene (B151609) ring is twisted relative to the plane of the thiourea group, and the molecules are linked by intermolecular hydrogen bonds. nih.gov

For metal complexes, the coordination geometry around the metal center is of primary interest. Depending on the metal ion, its oxidation state, and the stoichiometry of the ligand, various geometries such as tetrahedral, square planar, and octahedral can be adopted. materialsciencejournal.orgnih.gov For example, sterically hindered thiourea ligands have been shown to form four-coordinate tetrahedral and square planar complexes with Co(II), Ni(II), Pd(II), and Zn(II). nih.gov In these structures, intramolecular hydrogen bonding between the thiourea and other ligands is often observed. nih.gov

Applications of this compound Metal Complexes in Catalysis and Materials Science

While specific applications for metal complexes of this compound have yet to be extensively explored, the broader class of thiourea-metal complexes has shown considerable promise in various fields.

Catalysis: Thiourea-metal complexes have been investigated as catalysts in a range of organic transformations. For example, some palladium complexes of N,N'-disubstituted thioureas have demonstrated high activity in Heck and Suzuki coupling reactions. nih.gov The design of the ligand, including steric and electronic factors, plays a crucial role in the catalytic efficiency. The potential for this compound complexes to act as catalysts in similar or other reactions remains an area ripe for investigation. The presence of the dimethoxyphenyl group could influence the solubility and electronic properties of the catalyst, potentially leading to novel reactivity.

Materials Science: The ability of thiourea derivatives to form stable complexes with a variety of metals makes them interesting building blocks for new materials. The coordination of these ligands to metal centers can lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with potentially interesting electronic, optical, or magnetic properties. The specific substituents on the thiourea ligand can be tailored to tune the properties of the resulting material. The dimethoxy-substituted phenyl ring in this compound could, for instance, be utilized to influence the packing and intermolecular interactions within a crystal lattice, thereby affecting the material's properties.

In Vitro and in Silico Biological Activity Studies of N 3,4 Dimethoxyphenyl Thiourea

Antimicrobial Efficacy

Thiourea (B124793) derivatives have been widely investigated for their potential to combat microbial infections. ontosight.aimdpi.com This includes activity against bacteria, fungi, and the challenging biofilm structures they can form.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

While numerous studies confirm the antibacterial potential of various thiourea derivatives, specific data detailing the Minimum Inhibitory Concentration (MIC) of N-(3,4-dimethoxyphenyl)thiourea against Gram-positive and Gram-negative bacterial strains are not readily found in published research. One study on more complex pyrazole-based thiourea derivatives identified a compound containing a 3,4-dimethoxyphenyl group that exhibited moderate activity against Mycobacterium tuberculosis with a MIC value of 8 µg/mL. nih.gov However, this compound is structurally distinct from the subject of this article. The general antibacterial efficacy of thioureas is often attributed to their ability to interfere with bacterial enzymes or cellular processes. nih.gov

Antifungal Activity

The antifungal potential of the thiourea scaffold is well-documented, with various derivatives showing inhibitory effects against different fungal species. researchgate.net Despite this, specific studies quantifying the antifungal activity of this compound are not available in the current body of scientific literature.

Anti-biofilm Activity

Biofilms, structured communities of microorganisms, present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. Some thiourea derivatives have demonstrated the ability to inhibit biofilm formation. ontosight.ai For instance, certain isothiourea compounds have been shown to prevent biofilm formation by Pseudomonas aeruginosa by inhibiting bacterial adhesion. researchgate.net However, there is no specific research available on the anti-biofilm properties of this compound.

Anticancer and Antitumor Potential

The development of novel anticancer agents is a critical area of pharmaceutical research, and thiourea derivatives have emerged as a promising class of compounds. mdpi.commdpi.com Their potential mechanisms include inducing programmed cell death (apoptosis) and inhibiting enzymes crucial for cancer cell survival. mdpi.comresearchgate.net

In Vitro Cytotoxicity Assays against Various Cancer Cell Lines

Despite the recognized anticancer potential of the thiourea class, specific in vitro cytotoxicity data, such as IC50 values, for this compound against various cancer cell lines are not reported in the available scientific literature. Studies on other thiourea derivatives have shown significant cytotoxic activity against cell lines such as human colon cancer (SW480, SW620), prostate cancer (PC3), and leukemia (K-562). researchgate.net

Molecular Mechanisms of Anticancer Action (e.g., Enzyme Inhibition)

The anticancer effects of thiourea derivatives are often linked to their ability to inhibit specific enzymes involved in cancer progression. mdpi.com Enzymes such as urease, topoisomerases, and various kinases are potential targets. nih.govnih.govcore.ac.uk For example, some thiourea derivatives have been investigated as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a component of a signaling pathway involved in cancer. mdpi.com A structurally related, but more complex, bis-benzimidazole compound featuring a 3,4-dimethoxyphenyl group was found to act as a poison inhibitor of E. coli DNA topoisomerase I. nih.gov However, the specific molecular targets and mechanisms of action for this compound have not been elucidated in published studies.

Enzyme Inhibition Profiles

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

No specific studies detailing the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) were found. Research on other thiourea derivatives shows a wide range of activities, but this is not specific to the compound . hueuni.edu.vnnih.gov

Urease Inhibition

Thiourea itself is often used as a standard inhibitor in urease activity assays. researchgate.netnih.gov Studies on various arylthiourea derivatives have shown potent inhibitory effects, sometimes exceeding that of the standard. nih.gov However, no published IC50 or Ki values specifically for this compound could be located.

Tyrosinase Inhibition

The thiourea moiety is known to be critical for the tyrosinase inhibitory activity in many compounds, with the sulfur atom playing a key role. nih.gov While numerous thiourea-containing molecules have been investigated as tyrosinase inhibitors, specific data for this compound are not available. nih.govnih.gov

Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)

Various thiourea derivatives have been synthesized and evaluated for their potential to inhibit α-glucosidase and α-amylase as a strategy for managing diabetes. nih.govnih.gov However, the literature search did not yield any studies focused on the glycosidase inhibitory properties of this compound.

Inhibition of Specific Kinases and Other Biological Targets (e.g., HER-2, VEGFR-2, HDAC2)

The development of kinase inhibitors is a major area of cancer research. While some complex molecules incorporating a dimethoxybenzyl or thiourea moiety have been studied for activity against targets like VEGFR-2, specific inhibitory data for the simple this compound against HER-2, VEGFR-2, or HDAC2 were not found. nih.govnih.govnih.gov Similarly, no specific data on HDAC2 inhibition by this compound is available in the reviewed literature. nih.gov

Antioxidant Activity

Thiourea derivatives are frequently studied for their antioxidant potential, typically using assays such as DPPH and ABTS radical scavenging. hueuni.edu.vnnih.gov Studies on compounds like 1,3-bis(3,4-dichlorophenyl)thiourea show significant activity. hueuni.edu.vn Despite this, specific IC50 values or other quantitative antioxidant data for this compound were not identified in the available research.

Radical Scavenging Assays (e.g., DPPH, ABTS)

Comprehensive searches of scientific databases for in vitro studies on the radical scavenging activity of this compound using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) methods did not yield specific results. While the antioxidant potential of the broader class of thiourea derivatives has been a subject of interest researchgate.nethueuni.edu.vnnih.gov, specific data, including IC50 values for this compound, are not present in the reviewed literature.

Ferric Reducing Antioxidant Power (FRAP) Assays

An investigation into the existing scientific literature for data on the ferric reducing antioxidant power (FRAP) of this compound found no specific studies. Although the FRAP assay is a common method for assessing the antioxidant capacity of compounds nih.govresearchgate.netnih.gov, no published research was identified that has applied this test to this compound to determine its ability to reduce ferric ions.

Anti-inflammatory Activity

There is currently no available research data from in vitro or in silico studies concerning the anti-inflammatory properties of this compound. While related thiourea compounds have been investigated for their potential to inhibit inflammatory pathways researchgate.netnih.govnih.gov, specific experimental results for this compound have not been reported in the scientific literature.

Antiviral Activity (e.g., Anti-HIV Activity)

A review of published research reveals a lack of studies focused on the antiviral activity of this compound. Specifically, no data is available regarding its efficacy against the Human Immunodeficiency Virus (HIV) or other viruses. Research into the anti-HIV properties of thiourea derivatives has been conducted on other, structurally different molecules within this class nih.govnih.govontosight.ai.

Antiparasitic and Antituberculosis Activities

No specific research findings on the antiparasitic or antituberculosis activity of this compound are available in the current scientific literature. Studies have been performed on other thiourea and heterocyclic derivatives against various parasitic protozoa and Mycobacterium tuberculosis researchgate.netnih.govnih.govnih.gov, but this compound has not been the subject of these investigations.

Antidiabetic Activity

There are no published in vitro or in silico studies evaluating the antidiabetic potential of this compound. The scientific literature contains research on the antidiabetic properties of various natural and synthetic compounds nih.govmdpi.comijpsi.org, but data specific to this compound is not available.

Insecticidal Activity

An examination of the scientific literature indicates that the insecticidal properties of this compound have not been evaluated. While various novel thiourea derivatives have been synthesized and tested for their activity against different insect pests nih.gov, there are no specific reports or data concerning the insecticidal efficacy of this compound.

Structure Activity Relationship Sar Analysis of N 3,4 Dimethoxyphenyl Thiourea Derivatives

Influence of Substituent Modifications on Biological Activities

The biological profile of N-(3,4-dimethoxyphenyl)thiourea derivatives can be significantly altered by introducing various functional groups on the phenyl ring or the terminal nitrogen of the thiourea (B124793) moiety. These modifications influence the compound's electronic, steric, and hydrophobic properties, which in turn dictate its interaction with biological targets.

Steric and Lipophilic Effects: The size and bulkiness (steric effects) of substituents, as well as their lipophilicity (hydrophobicity), play a critical role in the activity of thiourea derivatives. In a study on thiourea derivatives targeting Leishmania amazonensis, an increase in the lipophilicity and the length of a carbon spacer attached to the thiourea moiety led to a decrease in antipromastigote activity. nih.gov Conversely, for anticancer activity against certain cell lines, increased lipophilicity can be beneficial. The introduction of bulky groups at specific positions can also significantly influence antitumor activity. farmaciajournal.com

Specific Substituent Effects:

Halogens: The introduction of halogen atoms like chlorine on the phenyl ring of related thiourea compounds has been shown to enhance cytotoxic activity against breast cancer cells. For example, N-(3,4-dichloro)benzoyl-N'-phenylthiourea demonstrated significant cytotoxicity. farmaciajournal.com

Piperazine Ring: Incorporating a piperazine ring into the structure of thiourea derivatives has been shown to enhance antileishmanial potency and selectivity. nih.govresearchgate.net

Heterocyclic Moieties: The linkage of heterocyclic rings such as thiazole (B1198619) or pyrimidine (B1678525) to the thiourea core is a common strategy in drug design. These additions can lead to potent antiproliferative agents. nih.gov

The following table summarizes the influence of various substituent modifications on the biological activities of thiourea derivatives, based on findings from related compounds.

| Modification Site | Substituent Type | Observed Effect on Biological Activity | Example Activity | Reference |

| Phenyl Ring | Electron-Withdrawing Groups (e.g., -Cl) | Generally increases anticancer activity | Anticancer | farmaciajournal.com |

| Terminal Nitrogen | Alkyl Chains (Spacer) | Increased length/lipophilicity can decrease activity | Antileishmanial | nih.gov |

| Terminal Nitrogen | Piperazine Moiety | Enhances potency and selectivity | Antileishmanial | nih.govresearchgate.net |

| Terminal Nitrogen | Bulky Groups | Can significantly aid activity depending on target | Antitumor | farmaciajournal.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.comubaya.ac.id This predictive approach is fundamental in modern drug discovery, allowing for the rational design of new, more potent molecules and minimizing trial-and-error synthesis. ubaya.ac.id

For thiourea derivatives, QSAR models are developed by correlating physicochemical descriptors of the molecules with their measured biological activities (e.g., IC50 values). These descriptors can quantify properties like hydrophobicity (logP), electronic effects (Hammett constants, σ), and steric parameters (Taft parameters, Es). ubaya.ac.id

A 3D-QSAR study on a series of pyrazoline derivatives containing a thiourea skeleton, which included a 3,4-dimethoxyphenyl substituted compound, was conducted to understand the requirements for HER-2 inhibition. nih.gov The resulting models, visualized as contour maps, indicated regions where steric bulk and specific electronic properties (high or low electron density) would likely increase or decrease activity. nih.gov For instance, the models might show that a bulky group is favorable in one region of the molecule, while an electron-poor region is preferred elsewhere for optimal target interaction. nih.gov

In another QSAR study on N-benzoyl-N'-phenylthiourea derivatives against MCF-7 breast cancer cells, a statistically significant equation was derived: Log 1/IC50 = 0.354 π + 0.064 ubaya.ac.id

This equation highlights the critical role of the lipophilicity parameter (π) in determining the cytotoxic activity of these compounds. ubaya.ac.id It suggests that substituents with strong lipophilic character are more likely to enhance anticancer activity in this specific series. ubaya.ac.id

The general approach for building a QSAR model for this compound derivatives would involve:

Synthesizing a series of derivatives with systematic variations.

Measuring their biological activity against a specific target.

Calculating various molecular descriptors for each derivative.

Using statistical methods, like partial least squares regression, to generate an equation linking the descriptors to the activity.

Validating the model to ensure its predictive power.

Such models provide invaluable insights into the molecular features essential for biological activity and guide the synthesis of future generations of this compound derivatives with improved therapeutic profiles. farmaciajournal.comnih.gov

The table below outlines key parameters and findings from QSAR studies on related thiourea compounds.

| Compound Series | Key Descriptor(s) | Correlation | Biological Activity | Reference |

| Pyrazoline Thioureas | Steric and Electrostatic fields (3D-QSAR) | Contour maps indicating favorable/unfavorable regions | HER-2 Inhibition | nih.gov |

| N-benzoyl-N'-phenylthioureas | Lipophilicity (π) | Positive correlation with activity | Anticancer (MCF-7 cells) | ubaya.ac.idubaya.ac.id |

| General Thiourea Analogs | Steric, Electrostatic, Donor fields | Statistical models with high correlation coefficients | MK-2 Inhibition | nih.gov |

Advanced Applications and Contributions of N 3,4 Dimethoxyphenyl Thiourea to Diverse Fields

Chemosensing and Detection Technologies

The thiourea (B124793) functional group is a well-established platform for the design of chemosensors, primarily due to the presence of both hydrogen-bond donors (N-H groups) and a soft Lewis basic sulfur atom. These features allow for selective interactions with various analytes, including heavy metal ions and anions. While specific studies on N-(3,4-dimethoxyphenyl)thiourea as a chemosensor are not extensively documented, the broader class of phenylthiourea (B91264) derivatives demonstrates significant potential in this area.

Heavy Metal Ion Sensing: Thiourea derivatives are effective fluorescent and colorimetric sensors for toxic heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and silver (Ag⁺). The interaction between the soft sulfur atom of the thiourea and soft metal ions often leads to a detectable signal, such as fluorescence quenching or enhancement. For instance, sensors incorporating a thiourea moiety can achieve high selectivity and sensitivity for Hg²⁺ in aqueous solutions. The dimethoxy phenyl group in this compound can further modulate the electronic properties and solubility of the sensor, potentially enhancing its performance and specificity for target ions.

Gas Sensing: The field of gas sensing has also benefited from materials incorporating thiourea-related structures. For example, nanocomposites used in electronic sensors for gases like hydrogen sulfide (B99878) (H₂S) and nitrogen dioxide (NO₂) can be fabricated using thiourea or its derivatives as precursors or functionalizing agents. The reactivity of the thiourea group towards certain gases can be harnessed to create materials that exhibit a change in their electrical properties upon exposure, forming the basis of a sensing device.

Organocatalysis and its Role in Organic Transformations

In the realm of organocatalysis, thiourea derivatives have emerged as powerful, non-metallic catalysts that operate through hydrogen bonding. The two N-H groups of the thiourea moiety can form a bidentate hydrogen-bonding complex with electrophiles, activating them towards nucleophilic attack. This mode of activation is central to their catalytic activity in a variety of organic transformations.

This compound, with its accessible N-H protons, is a candidate for catalyzing reactions such as the Biginelli reaction for the synthesis of dihydropyrimidinones, Michael additions, and aldol (B89426) reactions. The 3,4-dimethoxyphenyl substituent can influence the catalyst's solubility in organic solvents and fine-tune its electronic properties, thereby affecting its catalytic efficiency and stereoselectivity in asymmetric synthesis. The ability to form stable complexes with substrates makes these compounds versatile catalysts in creating complex molecular architectures. researchgate.net

Molecular Recognition Phenomena and Host-Guest Chemistry

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is fundamental to supramolecular chemistry. The thiourea group is an excellent hydrogen-bonding motif, capable of forming strong and directional interactions. This makes this compound and related compounds valuable in constructing supramolecular assemblies and in host-guest chemistry.

Crystal structure analyses of related methoxyphenyl thioureas reveal the formation of extensive two-dimensional networks held together by N-H···S and N-H···O hydrogen bonds. researchgate.netnih.gov In the solid state, N-(3,4,5-trimethoxyphenyl)thiourea derivatives form three-dimensional networks through these interactions. nih.gov This demonstrates the inherent ability of the N-(dimethoxyphenyl)thiourea scaffold to engage in predictable molecular recognition events. Such properties are crucial for designing crystal lattices with specific properties or for creating host molecules that can selectively bind guest species, a principle that underpins applications from drug delivery to chemical separations. thno.orgaalto.fi

Utility as Building Blocks and Reagents in Complex Heterocyclic Synthesis

Thiourea and its derivatives are exceptionally versatile building blocks in synthetic organic chemistry, particularly for the construction of heterocyclic compounds. ontosight.ai The N-C=S core can react with a wide range of bifunctional reagents to yield diverse ring systems.

This compound serves as a key precursor for various heterocycles. For example, reaction with α-haloketones is a classic route to aminothiazoles. A study on the synthesis of 4-(3,4,5-trimethoxyphenyl)thiazole-2-amine, a closely related structure, utilized a substituted thiourea and 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one. nih.gov This highlights the utility of such compounds in creating pharmacologically relevant thiazole (B1198619) scaffolds. Furthermore, thioureas are used to synthesize other important heterocycles like 1,2,4-triazoles and various fused pyrimidine (B1678525) systems, which are prevalent in medicinal and agricultural chemistry. nih.gov

Applications in Materials Science

The unique electronic and structural properties of this compound lend themselves to applications in advanced materials science, particularly in optics and nanotechnology.

Non-linear Optical (NLO) Materials: Organic materials with large third-order NLO properties are sought after for applications in photonics and optoelectronics. jhuapl.eduucf.edu The NLO response in organic molecules often arises from delocalized π-electron systems and the presence of electron-donating and electron-withdrawing groups. Phthalocyanines substituted with 3,4,5-trimethoxy phenol (B47542) groups, for instance, exhibit significant NLO properties. frontiersin.orgnih.gov The combination of the polarizable thiourea group and the electron-rich dimethoxy phenyl ring in this compound suggests its potential as a component in NLO-active materials.

Precursors for Nanocrystal Synthesis: The synthesis of colloidal nanocrystals with controlled size and shape is a cornerstone of nanotechnology. rsc.orgobrien-research.org Thioureas have been established as highly effective precursors for synthesizing metal sulfide nanocrystals (e.g., PbS, CdS). The reactivity of the thiourea can be systematically tuned by modifying the N-substituents. nih.gov Using N,N,N'-trisubstituted thioureas allows for precise control over the precursor's decomposition rate, which in turn controls the nucleation and growth of the nanocrystals. The this compound can be used in such syntheses, where the aryl group influences reactivity and helps passivate the nanocrystal surface. nih.gov

Agricultural Applications

Thiourea derivatives are widely recognized for their biological activities and have been extensively explored for agricultural applications. They have shown promise as herbicidal, fungicidal, and pesticidal agents. ontosight.ai

Herbicidal Activity: Many acylthiourea derivatives exhibit potent herbicidal activity by inhibiting key plant enzymes like acetohydroxyacid synthase (AHAS). researchgate.netnih.govtandfonline.com Structure-activity relationship (SAR) studies show that the nature of the substituents on the phenyl ring is crucial for activity. While specific data for this compound is limited, related N-benzoyl-N'-pyrimidin-2-yl thioureas have demonstrated significant inhibition of root growth in species like Brassica napus L. nih.gov

Fungicidal Activity: The thiourea scaffold is present in numerous compounds with significant antifungal properties. Derivatives have been shown to be effective against a range of plant pathogens, including Botrytis cinerea, Penicillium expansum, and Fusarium oxysporum. nih.govmdpi.comfrontiersin.org For example, certain thiourea derivatives containing 1,2,4-triazole (B32235) moieties show potent activity against Plasmopara viticola. nih.gov The presence of fluorine or other specific functional groups on the phenyl ring can enhance this activity. mdpi.com Thiourea derivatives have also shown efficacy against drug-resistant fungal strains like Candida auris. nih.gov

Pesticidal/Insecticidal Agents: Novel thiourea derivatives have been synthesized and tested for their insecticidal properties against various pests. nih.gov For instance, compounds have shown activity against sap-feeding insects like Myzus persicae (green peach aphid) and Bemisia tabaci (sweetpotato whitefly). nih.gov Additionally, derivatives incorporating 1,3,4-thiadiazole (B1197879) moieties have demonstrated significant mortality rates against pests such as Helicoverpa armigera and Ostrinia nubilalis (corn borer). researchgate.net

| Derivative Class | Target Pest/Weed | Observed Activity | Reference |

|---|---|---|---|

| Acylthioureas | Digitaria adscendens, Amaranthus retroflexus | Good herbicidal activity, AHAS enzyme inhibition. | researchgate.nettandfonline.com |

| N-benzoyl-N'-pyrimidin-2-yl thioureas | Brassica napus L. | Significant root growth inhibition. | nih.gov |

| Thiourea-1,2,4-triazole hybrids | Plasmopara viticola | High fungal growth inhibition (up to 100% at 30 µM). | nih.gov |

| Diarylethane thioureas | Myzus persicae, Bemisia tabaci | Excellent activity in laboratory bioassays. | nih.gov |

| Dehydroabietyl-1,3,4-thiadiazole thioureas | Helicoverpa armigera, Ostrinia nubilalis | High mortality rates (up to 90%). | researchgate.net |

Analytical Methodologies for Metal Separation and Pre-concentration

The ability of the thiourea group to form stable complexes with specific metal ions is not only useful for sensing but also for analytical separation and pre-concentration methods. Solvent extraction techniques often employ chelating agents to selectively transfer metal ions from an aqueous phase to an organic phase.

A closely related compound, o-methoxyphenyl thiourea, has been successfully used for the simple and sensitive solvent extraction and spectrophotometric determination of palladium(II). This method allows for the quantitative separation of palladium from other metal ions like manganese, molybdenum, and cobalt. The formation of a stable, colored complex enables its subsequent quantification. Given the structural similarity, this compound is expected to exhibit comparable or potentially enhanced capabilities for the selective extraction and pre-concentration of precious or heavy metals from complex matrices, which is vital for environmental monitoring and resource recovery.

Conclusions and Future Research Trajectories for N 3,4 Dimethoxyphenyl Thiourea

Summary of Current Research Landscape and Key Findings

The current body of scientific research places N-(3,4-dimethoxyphenyl)thiourea within the broader, extensively studied class of thiourea (B124793) derivatives. These organosulfur compounds are recognized for their wide-ranging biological activities and as versatile intermediates in organic synthesis. ontosight.aimdpi.com Research has consistently demonstrated that the biological efficacy of thiourea derivatives can be significantly influenced by the nature of the substituents on the nitrogen atoms. researchgate.netrsc.org

While dedicated studies focusing exclusively on this compound are not abundant, research on closely related analogs provides significant insights into its potential. The dimethoxyphenyl moiety is a common feature in various pharmacologically active molecules. For instance, pyrazole-based thiourea derivatives incorporating a 3,4-dimethoxyphenyl group have been synthesized and evaluated for their moderate antitubercular activity. nih.gov Similarly, other substituted dimethoxyphenyl thioureas have been investigated as potential non-nucleoside reverse transcriptase inhibitors of HIV-1. nih.gov The overarching theme from the existing literature is the role of thioureas as foundational structures in the development of new therapeutic agents. bohrium.comnih.gov

Key findings for structurally similar compounds suggest that the this compound scaffold is a promising starting point for medicinal chemistry exploration. The general class of thioureas has been shown to possess antimicrobial, antiviral, anticancer, and antioxidant properties. ontosight.aimdpi.com The synthesis of these compounds is typically straightforward, often involving the reaction of an appropriately substituted amine with an isothiocyanate. nih.gov

Interactive Table: Research Findings on Related Thiourea Derivatives

| Derivative Class | Investigated Activity | Key Finding | Reference(s) |

|---|---|---|---|

| Pyrazole-based (thio)ureas with 3,4-dimethoxyphenyl group | Antimicrobial (Anti-TB) | Exhibited moderate activity against Mycobacterium tuberculosis. | nih.gov |

| 1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thiourea | Antiviral (Anti-HIV) | Identified as a potent inhibitor of HIV-1 reverse transcriptase. | nih.gov |

| 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea | Enzyme Inhibition | Synthesized as a potential tyrosinase inhibitor for applications as a whitening agent. | nih.gov |

| N,N′-Disubstituted thioureas | Enzyme Inhibition | Derivatives showed significant inhibition of neuronal nitric oxide synthase (nNOS) over other isoforms. | rsc.org |

| General Thiourea Derivatives | Broad-Spectrum Biological Activity | Possess antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties. | mdpi.combohrium.com |

Identification of Knowledge Gaps and Emerging Research Avenues

Despite the broad interest in thiourea derivatives, specific and in-depth research on this compound itself is a significant knowledge gap. The majority of existing studies feature this compound or its isomers as part of a larger library of derivatives, often overlooking the intrinsic activity of the parent molecule.

Key Knowledge Gaps:

Intrinsic Biological Activity Profile: A comprehensive screening of this compound against a wide panel of biological targets (e.g., various cancer cell lines, bacterial and fungal strains, viral enzymes) is currently lacking. Its individual contribution to the activities observed in more complex derivatives is not well understood.

Mechanistic Studies: For the activities that have been observed in its close analogs, such as antitubercular or antiviral effects, the precise mechanism of action has not been elucidated for this specific structural configuration.

Structure-Activity Relationship (SAR): While SAR studies have been conducted on various thiourea series, a detailed analysis focusing on the specific contribution of the 3,4-dimethoxy substitution pattern on the phenyl ring is needed. nih.gov Understanding how these methoxy (B1213986) groups influence target binding, solubility, and metabolic stability is crucial.

Non-Therapeutic Applications: The exploration of this compound in fields outside of medicinal chemistry, such as materials science or coordination chemistry, remains largely unexplored.

Emerging Research Avenues:

Computational and Docking Studies: In silico screening and molecular docking could be employed to predict potential biological targets for this compound, guiding future experimental work. nih.govresearchgate.net

Metal Complexation: Thioureas are known to be excellent ligands for metal ions. annexechem.com Synthesizing and characterizing metal complexes of this compound could lead to new catalysts or agents with unique biological properties.

Agrochemical Screening: Given that thiourea derivatives have applications in agriculture, screening this compound for potential herbicidal, fungicidal, or plant growth-regulating properties is a logical next step. bohrium.comatamanchemicals.com

Potential for Further Exploration in Specific Therapeutic, Industrial, or Environmental Sectors

Building on the current research landscape and identified knowledge gaps, this compound holds potential for exploration in several key sectors.

Therapeutic Sectors:

Oncology: As numerous thiourea derivatives are investigated as antitumor agents, often targeting protein-tyrosine kinases or other signaling pathways, this compound should be evaluated for its antiproliferative activity against various human cancer cell lines. nih.govmdpi.com

Infectious Diseases: Based on preliminary data from its analogs, further investigation into its efficacy against Mycobacterium tuberculosis nih.gov, HIV nih.gov, and other pathogens like Leishmania species is warranted. nih.gov

Neurodegenerative Diseases: Some multi-target thiourea derivatives have been designed to inhibit enzymes implicated in Alzheimer's disease, such as cholinesterases and monoamine oxidases. researchgate.net The neuroprotective potential of this compound is an intriguing avenue for future research.

Industrial Sectors:

Chemical Synthesis: Its role as a precursor for synthesizing heterocyclic compounds, such as thiazoles, which have significant biological and industrial importance, could be further optimized. mdpi.comnih.govresearchgate.net

Metal Processing and Catalysis: The ability of the thiourea group to coordinate with metals could be harnessed. wikipedia.org this compound could be explored as a component in electroplating solutions, as a corrosion inhibitor, or as a ligand in homogeneous catalysis, where the dimethoxyphenyl group could modulate electronic properties and solubility. atamanchemicals.com

Polymer Science: Thioureas have been used in the production of synthetic resins. atamanchemicals.comwikipedia.org The potential of this compound as a monomer or modifying agent in polymer synthesis could be investigated to create materials with novel properties.

Environmental Sectors:

Ore Leaching: Thiourea is used as a lixiviant for leaching gold and silver, presenting an alternative to cyanide. atamanchemicals.comwikipedia.org Research could determine if the specific properties of this compound offer any advantages in terms of efficiency, selectivity, or reduced environmental impact in hydrometallurgical processes.

Agriculture: Its potential use as a specialized fertilizer or plant protectant could be explored, focusing on both efficacy and its environmental fate and biodegradability. atamanchemicals.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3,4-dimethoxyphenyl)thiourea, and how can purity and yield be maximized?

- Methodology: The compound is typically synthesized via thiourea functionalization of 3,4-dimethoxyaniline. A common approach involves reacting 3,4-dimethoxyaniline with thiophosgene or thiocyanate derivatives under controlled pH and temperature. For example, in the synthesis of a structurally similar thiourea-based fluorescent probe (MPT), the reaction was performed in anhydrous dichloromethane with triethylamine as a base, achieving an 84% yield after recrystallization . Purity can be verified via elemental analysis (C, H, N, S), IR spectroscopy (C=S stretch at ~1393 cm⁻¹), and HPLC.

Q. How is the crystal structure of This compound determined, and what intermolecular interactions govern its packing?

- Methodology: Single-crystal X-ray diffraction (SC-XRD) is employed to resolve the 3D structure. For analogous thiourea derivatives (e.g., N-(3,4-dichlorophenyl)thiourea), the dihedral angle between the aromatic ring and the thiourea moiety was found to be ~66.77°, with intermolecular N–H⋯S and N–H⋯Cl hydrogen bonds forming a 3D network . Computational tools like DFT can supplement experimental data to validate bond lengths and angles.